![molecular formula C21H23N3O4S B2714282 3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-92-7](/img/structure/B2714282.png)
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spiro[4.5]decane core, which is a type of spirocyclic compound where two rings of four and five atoms share a single atom . The molecule also contains a triaza group (three nitrogen atoms), a phenethyl group (a phenyl ring attached to an ethyl group), and a phenylsulfonyl group (a phenyl ring attached to a sulfonyl group).
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the types of intermolecular interactions present.Scientific Research Applications
Antimicrobial and Detoxification Applications
One of the related compounds, a N-halamine precursor, has been synthesized and bonded onto cotton fabrics for antimicrobial applications against Staphylococcus aureus and Escherichia coli O157:H7. This application showcases the potential of such compounds in creating antimicrobial surfaces, possibly leading to medical or hygienic products that can effectively reduce the risk of infection. Furthermore, the chlorinated swatches of these fabrics demonstrated the ability to oxidize simulant chemicals, suggesting a role in detoxification applications (Ren et al., 2009).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure analysis of oxaspirocyclic compounds, revealing insights into their molecular configurations. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals, materials science, and chemical engineering (Jiang & Zeng, 2016).
Anticonvulsant Activity
Derivatives of related compounds have been synthesized and evaluated for their anticonvulsant and neurotoxic properties, providing a foundation for developing new therapeutic agents. These studies contribute to the pharmaceutical sciences by identifying potential candidates for treating neurological disorders (Obniska, Kamiński, & Tatarczyńska, 2006).
Hypoglycemic Activity
The synthesis and evaluation of spiroimidazolidine-2,4-diones for hypoglycemic activity represent another important application. Such research is pivotal for discovering new treatments for diabetes, showcasing the potential of these compounds in contributing to metabolic disorder therapies (Iqbal et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(benzenesulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-19-21(22-20(26)24(19)14-11-17-7-3-1-4-8-17)12-15-23(16-13-21)29(27,28)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCGAPEMFGBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)
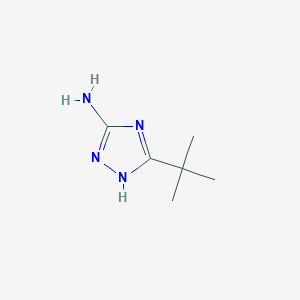
![N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide](/img/structure/B2714206.png)
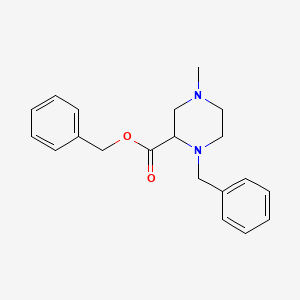
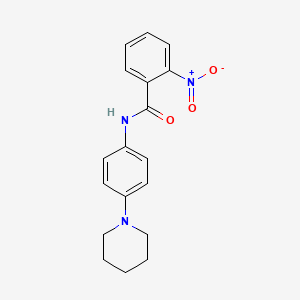
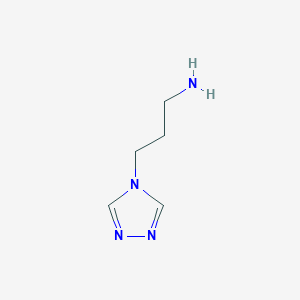

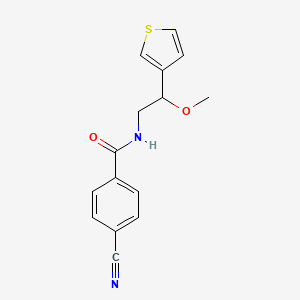


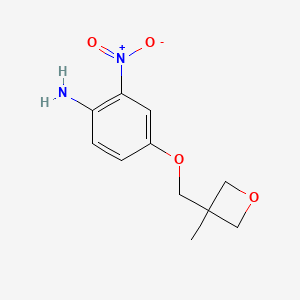
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)
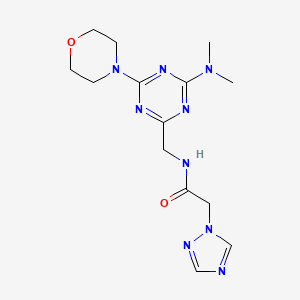
![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)